molecular formula C10H12BrClN2 B018469 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride CAS No. 108061-77-4

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride

Cat. No. B018469
M. Wt: 275.57 g/mol
InChI Key: KFXZBTZAVZBFET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine derivatives has been achieved through various methods, including the reaction of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone, leading to a series of novel derivatives with evaluated in vitro antibacterial activity (Kumbhare et al., 2013). Additionally, efficient synthetic routes have been described for related bromo-indolyl ethanamine compounds, demonstrating the versatility of synthetic strategies in accessing such complex structures (Dunetz & Danheiser, 2005).

Molecular Structure Analysis

The molecular structure of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride and its derivatives has been characterized using various spectroscopic techniques. Crystal structure analysis has provided insights into the arrangement and conformation of molecules, revealing how substitutions on the indole ring influence the overall molecular geometry. For instance, the crystal structure of related compounds has shown how substituents affect the molecular conformation and packing in the solid state (Faizi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride includes its participation in various organic reactions, such as cycloadditions, Michael-type additions, and rearrangements. These reactions have been exploited to synthesize a wide range of compounds with diverse biological activities. For example, amine-induced rearrangements have provided a new route to α-substituted indole-3-acetamides and β-substituted tryptamines, showcasing the compound's versatility in synthetic organic chemistry (Sanchez & Parcell, 1990).

Scientific Research Applications

  • Summary of Application: The marine bisindole alkaloid 2,2-bis (6-bromo-1 H -indol-3-yl)ethanamine and its fluorinated analogue were tested for their potential use as antibiotic adjuvants and antibiofilm agents against S. aureus CH 10850 (MRSA) and S. aureus ATCC 29213 (MSSA) .
  • Methods of Application: The compounds were tested for their antimicrobial activity and their ability to inhibit biofilm formation of S. aureus strains .
  • Results or Outcomes: Both compounds showed antimicrobial activity and enabled a significant reduction in the minimum inhibitory concentration (MIC) of oxacillin for the clinical MRSA strain. In addition, these molecules inhibited biofilm formation of S. aureus strains, and the fluorinated analogue showed greater eradicating activity on preformed biofilm compared to the non-fluorinated one .

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-(6-bromo-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXZBTZAVZBFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695232
Record name 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride

CAS RN

108061-77-4
Record name 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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